
Desmethoxy Iopromide
Overview
Description
Desmethoxy Iopromide is a derivative of iopromide, an iodinated contrast agent commonly used in medical imaging. It is known for its high iodine content, which makes it effective in enhancing the contrast of images in radiographic procedures. This compound is specifically designed to be less persistent in the environment compared to its parent compound, iopromide .
Preparation Methods
Desmethoxy Iopromide is synthesized through a demethoxylation reaction of iopromide. The process involves reacting iopromide with iodoethane under alkaline conditions to remove the methoxy group, resulting in this compound . Industrial production methods focus on optimizing yield and purity, often involving crystallization steps to remove impurities .
Chemical Reactions Analysis
Desmethoxy Iopromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, leading to the formation of iodinated by-products.
Reduction: Reduction reactions can modify the iodine atoms, potentially altering the compound’s imaging properties.
Substitution: Substitution reactions, particularly involving the iodine atoms, can lead to the formation of different iodinated derivatives.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and halogenating agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Scientific Research Applications
-
Imaging Techniques
- Computed Tomography (CT) : Desmethoxy Iopromide is utilized in CT scans to provide clear images of various body parts, including the brain, abdomen, and chest. It is particularly effective in detecting neoplastic and non-neoplastic lesions .
- Angiography : The agent is employed in both intra-arterial and intravenous angiography to visualize blood vessels and assess conditions such as vascular obstructions or abnormalities .
-
Safety and Efficacy Studies
- A multicenter study involving 44,835 patients demonstrated that this compound is well-tolerated with a low incidence of adverse drug reactions (ADRs), reinforcing its safety as a contrast agent . The study highlighted that premedication with antiallergy drugs can further reduce the risk of hypersensitivity reactions among at-risk patients.
- Environmental Impact Studies
Data Tables
Application Area | Description | Key Findings |
---|---|---|
CT Imaging | Enhances visualization of internal structures | High image quality with minimal ADRs reported |
Angiography | Used for visualizing blood vessels | Effective in diagnosing vascular conditions |
Safety Studies | Evaluated tolerance and reactions | Low incidence of ADRs; premedication advised |
Environmental Studies | Assessed impact on aquatic life | Need for proper disposal to minimize risks |
Case Studies
- CT Pulmonary Angiography
- Hypersensitivity Reactions
- Real-World Data Analysis
Mechanism of Action
Desmethoxy Iopromide functions by opacifying blood vessels and tissues in its path, allowing for enhanced radiographic visualization. The iodine atoms in the compound absorb X-rays more effectively than surrounding tissues, creating a contrast that highlights internal structures. The compound is designed to be water-soluble and non-ionic, reducing the risk of adverse reactions .
Comparison with Similar Compounds
Desmethoxy Iopromide is compared with other iodinated contrast agents such as:
Iopromide: The parent compound, known for its high iodine content and effectiveness in imaging.
Iohexol: Another non-ionic, water-soluble contrast agent with similar imaging properties.
Iopamidol: Known for its low osmolality and reduced risk of adverse reactions.
Iomeprol: Used for its high imaging quality and safety profile
This compound is unique in its reduced environmental persistence and specific chemical properties that make it suitable for various research and medical applications .
Biological Activity
Desmethoxy Iopromide, a derivative of Iopromide, is an iodinated contrast agent primarily used in medical imaging. Understanding its biological activity is crucial for evaluating its safety and efficacy in clinical applications. This article explores the biological activity of this compound through various studies, highlighting its pharmacological properties, metabolic pathways, and environmental impact.
Overview of this compound
This compound is characterized by its molecular structure, which includes three iodine atoms that enhance radiopacity. Its chemical formula is with a molecular weight of approximately 794.13 g/mol . The compound's unique structure contributes to its effectiveness as a contrast agent while also presenting potential biological interactions that warrant investigation.
Pharmacological Properties
Mechanism of Action:
this compound functions primarily by increasing the contrast between vascular structures and surrounding tissues during imaging procedures. It achieves this through the absorption of X-rays due to the high atomic number of iodine.
Pharmacokinetics:
The pharmacokinetic profile of this compound indicates that it is rapidly distributed in the bloodstream following administration. Studies suggest that it is primarily eliminated through renal pathways, with a significant portion excreted unchanged .
Metabolic Pathways
Biotransformation:
Research has shown that this compound undergoes biotransformation in both human and environmental systems. The compound is metabolized by hepatic enzymes, leading to various metabolites that may exhibit different biological activities. For instance, studies have identified specific microbial pathways involved in the degradation of iodinated contrast media, including this compound .
Environmental Impact:
The environmental fate of this compound has been a subject of concern due to its persistence in wastewater systems. Investigations reveal that microbial degradation plays a significant role in reducing its concentration in aquatic environments .
Case Study 1: Pharmacokinetics and Safety Profile
A clinical study evaluated the pharmacokinetics and safety profile of this compound in patients undergoing imaging procedures. Results indicated that the compound was well-tolerated with minimal adverse effects reported. The elimination half-life was approximately 2 hours, supporting its rapid clearance from the body .
Case Study 2: Environmental Persistence
A study focused on the degradation of iodinated contrast agents in wastewater treatment systems found that this compound exhibited moderate persistence. The research highlighted the importance of optimizing treatment processes to enhance the removal efficiency of such compounds from effluents .
Data Table: Summary of Biological Activity
Parameter | This compound |
---|---|
Molecular Formula | C₁₈H₂₁I₃N₃O₈ |
Molecular Weight | 794.13 g/mol |
Elimination Half-Life | ~2 hours |
Primary Excretion Route | Renal (unchanged) |
Metabolites Identified | Various (dependent on conditions) |
Environmental Persistence | Moderate |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Desmethoxy Iopromide, and what analytical techniques validate its purity?
this compound synthesis typically involves nucleophilic substitution or catalytic dealkylation of its parent compound, Iopromide. Key steps include purification via recrystallization and characterization using HPLC (for purity assessment) and NMR spectroscopy (to confirm structural integrity, particularly the absence of methoxy groups). Researchers must report reaction yields, solvent systems, and temperature conditions to ensure reproducibility. For novel synthetic pathways, mass spectrometry and elemental analysis are critical to verify molecular composition .
Q. How does this compound’s structure influence its physicochemical properties (e.g., solubility, stability) compared to Iopromide?
The absence of a methoxy group alters hydrophilicity and steric hindrance, impacting solubility and metabolic stability. Researchers should conduct solubility assays in physiologically relevant media (e.g., PBS, simulated gastric fluid) and accelerated stability studies under varying pH and temperature conditions. Computational tools like density functional theory (DFT) can model electronic effects, while X-ray crystallography provides empirical structural data .
Q. What are the standard protocols for quantifying this compound in biological matrices?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS ) is the gold standard, with validation parameters including linearity (R² > 0.99), precision (CV < 15%), and recovery rates (85–115%). Sample preparation often involves protein precipitation with acetonitrile or solid-phase extraction. Cross-validate results with UV-Vis spectroscopy to confirm specificity .
Advanced Research Questions
Q. What in vivo models are most appropriate for assessing this compound’s pharmacokinetics and tissue distribution?
Rodent models (e.g., Sprague-Dawley rats) are widely used for biodistribution studies , with ethical approval required for terminal blood/tissue sampling. Administer the compound via intravenous bolus and collect serial plasma samples for compartmental modeling (e.g., non-linear mixed-effects modeling). For imaging applications, radiolabeled analogs (e.g., ¹⁴C or ¹²⁵I isotopes) enable tracking via autoradiography or PET/SPECT .
Q. How can researchers resolve contradictions in reported toxicity data for this compound across studies?
Discrepancies often arise from differences in dosing regimens, species-specific metabolism, or assay sensitivity. Apply systematic review methodologies (e.g., PRISMA guidelines) to aggregate data, followed by meta-analysis to identify confounding variables. In vitro cytotoxicity assays (e.g., MTT assay on hepatic cell lines) should be replicated under standardized conditions (e.g., ISO 10993-5) to isolate compound-specific effects .
Q. What computational strategies predict this compound’s interactions with biological targets (e.g., plasma proteins, enzymes)?
Molecular docking (e.g., AutoDock Vina ) and molecular dynamics simulations (GROMACS) can model binding affinities to serum albumin or cytochrome P450 enzymes. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) . Include negative controls (e.g., Iopromide) to assess specificity .
Q. How should researchers design experiments to evaluate this compound’s potential as a contrast agent in non-traditional imaging modalities?
For preclinical testing, use phantom models with tunable attenuation coefficients to simulate human tissues. Compare signal-to-noise ratios against commercial agents (e.g., Iopromide) in MRI or CT imaging. Incorporate kinetic modeling to assess retention times and clearance rates. Ethical protocols must address radiation exposure limits in live subjects .
Q. Methodological Frameworks
Q. How to formulate a FINER-compliant research question for this compound studies?
Adhere to the FINER criteria :
- Feasible : Ensure access to analytical infrastructure (e.g., LC-MS/MS).
- Interesting : Focus on understudied applications (e.g., neuroimaging).
- Novel : Explore hybrid derivatives or dual-modal contrast mechanisms.
- Ethical : Obtain IRB approval for animal/human studies.
- Relevant : Align with trends in precision diagnostics or theranostics .
Q. What strategies ensure reproducibility in this compound synthesis and characterization?
Properties
IUPAC Name |
5-acetamido-1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-3-N-methylbenzene-1,3-dicarboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22I3N3O7/c1-7(26)22-15-13(19)10(16(29)21-3-8(27)5-24)12(18)11(14(15)20)17(30)23(2)4-9(28)6-25/h8-9,24-25,27-28H,3-6H2,1-2H3,(H,21,29)(H,22,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USZSPRUWTHXRRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C(=C(C(=C1I)C(=O)N(C)CC(CO)O)I)C(=O)NCC(CO)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22I3N3O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70675800 | |
Record name | 5-Acetamido-N~1~,N~3~-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-N~1~-methylbenzene-1,3-dicarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70675800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
761.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76350-28-2 | |
Record name | Desmethoxy iopromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076350282 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Acetamido-N~1~,N~3~-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-N~1~-methylbenzene-1,3-dicarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70675800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DESMETHOXY IOPROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AY2MH36MHP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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